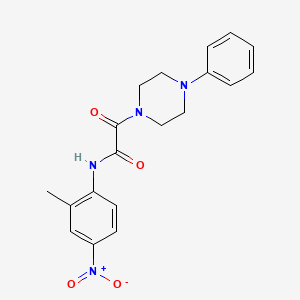
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is tyrosinase , a copper-containing enzyme widely distributed in nature . Tyrosinase plays a crucial role in the biosynthesis of melanin, catalyzing the oxidation of l-tyrosine to l-dopa and the subsequent oxidation of l-dopa to dopaquinone .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It interacts with histidine groups that play crucial roles in the catalytic pocket of the enzyme . This interaction prevents the enzyme from catalyzing its normal reactions, thereby inhibiting the production of melanin.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This results in a decrease in the production of melanin, which can lead to a reduction in hyperpigmentation disorders.
Result of Action
The primary molecular effect of this compound is the inhibition of tyrosinase, leading to a decrease in melanin production This can result in a reduction in hyperpigmentation disorders
生物活性
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H19N3O3
- Molecular Weight : 299.34 g/mol
Research indicates that this compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory properties.
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders. This interaction may contribute to anxiolytic effects observed in animal models.
- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, potentially reducing oxidative stress in cellular models. This effect is significant as oxidative stress is a contributor to various diseases, including neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, indicating a potential for use in treating inflammatory conditions.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the biological effects of this compound:
- Anxiolytic Effects in Rodents : In a controlled study, administration of the compound to rodents resulted in reduced anxiety-like behavior in elevated plus maze tests. The results indicated a dose-dependent response correlating with serotonin receptor modulation.
- Neuroprotective Properties : A study focusing on neurodegenerative disease models demonstrated that treatment with the compound resulted in decreased neuronal death and improved cognitive function metrics, suggesting potential therapeutic applications in diseases like Alzheimer's.
- Anti-inflammatory Response in In Vitro Models : In vitro assays using macrophage cell lines showed that the compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-13-16(23(26)27)7-8-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTACQFJYJAPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














